Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
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Overview
Description
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
The synthesis of Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- involves several steps. One common method includes the intramolecular cyclization of azomethine ylides. This process typically requires specific reaction conditions, such as the presence of a suitable catalyst and controlled temperature . Industrial production methods may involve continuous one-pot synthesis techniques to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and thiosemicarbazide for the formation of spiro derivatives . Major products formed from these reactions often include other spiro compounds with potential biological activity .
Scientific Research Applications
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology and medicine, it has shown promise as an inhibitor of the MDM2-p53 interaction, which is crucial for the development of anti-cancer therapies . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the MDM2 protein. By inhibiting the MDM2-p53 interaction, it helps to activate the p53 tumor suppressor protein, leading to the suppression of tumor growth . This interaction is facilitated by the compound’s unique three-dimensional structure, which allows it to bind effectively to the target protein .
Comparison with Similar Compounds
Similar compounds include other spiroindole and spirooxindole derivatives, which also exhibit significant biological activity. For example, spiro[indole-3,2’-pyrrolo[2,3-c]pyrrole]-2,4’-diones have been studied for their anti-cancer properties . Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- is unique due to its specific molecular configuration and its potent inhibition of the MDM2-p53 interaction .
Properties
Molecular Formula |
C19H16ClN3O |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(3R,3'S)-5-chloro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H16ClN3O/c1-10-8-13-12-4-2-3-5-15(12)21-17(13)19(23-10)14-9-11(20)6-7-16(14)22-18(19)24/h2-7,9-10,21,23H,8H2,1H3,(H,22,24)/t10-,19+/m0/s1 |
InChI Key |
QGMFKGFHTXZZHX-APBUJDDRSA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC=CC=C25 |
Origin of Product |
United States |
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